Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate
Overview
Description
“Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” is a chemical compound with the CAS Number: 1797797-59-1 . It has a molecular weight of 185.18 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate”, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives often involves the use of intermediates .Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” consists of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern in the oxazole ring . These reactions play a pivotal role in delineating the biological activities of the compounds .Physical And Chemical Properties Analysis
“Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate” is a powder that is stored at room temperature .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate and its derivatives have been studied for their antiproliferative activity against various cancer cell lines. Research by Božić et al. (2017) found that methyl esters of certain propanoic acids exhibited significant antiproliferative effects, particularly against human colon cancer cell lines (Božić et al., 2017).
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been a focus in several studies. Komogortsev et al. (2022) developed an efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, demonstrating the compound's synthesis versatility (Komogortsev et al., 2022). Similarly, Gimalova et al. (2013) synthesized variants of the compound and studied their recyclization properties (Gimalova et al., 2013).
Antimicrobial Properties
Another significant application is in antimicrobial research. Zubkov et al. (2016) analyzed and tested analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar propanoic acids, indicating their potential in antimicrobial drug development (Zubkov et al., 2016).
Novel Drug Design for Cancer Therapy
A novel aspect of research involving this compound is its application in cancer therapy. Budama-Kilinc et al. (2020) explored the development of a nanosize drug candidate for cancer therapy, synthesizing related compounds and evaluating their cytotoxic effects against cancer cell lines (Budama-Kilinc et al., 2020).
Synthesis of Bioactive Cyclic Ketals
Talismanov et al. (2021) investigated the synthesis of 3-(Imidazol-1-yl)propane-1,2-diol and related compounds, highlighting the compound's versatility in forming bioactive cyclic ketals (Talismanov et al., 2021).
Safety And Hazards
Future Directions
Oxazole derivatives, such as “Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate”, continue to be a focus of research due to their wide spectrum of biological activities . Future research may involve the synthesis of various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
methyl 3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-5-6(8(11)13-9-5)3-4-7(10)12-2/h9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCKRMCAMCALNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-hydroxy-3-methyl-1,2-oxazol-4-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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